molecular formula C19H24N2O5S B2497403 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034267-16-6

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2497403
CAS No.: 2034267-16-6
M. Wt: 392.47
InChI Key: KABYPDKMGSKZNA-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves a series of steps:

  • Formation of Pyridine Derivative: : The initial step involves synthesizing the 4-methoxy-6-methyl-2-oxopyridine, typically achieved through a sequence of condensation reactions under controlled temperatures.

  • Alkylation: : The pyridine derivative is then alkylated using ethylene bromide, facilitated by a base like potassium carbonate in an aprotic solvent.

  • Amidation: : The alkylated product undergoes a reaction with 3-(4-(methylsulfonyl)phenyl)propanoic acid using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production scales up these reactions using flow chemistry to manage heat and reaction times more efficiently. Each step is monitored for purity using HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group on the aromatic ring can undergo oxidation, forming a hydroxyl group.

  • Reduction: : The oxopyridinyl moiety can be reduced to a dihydropyridine under hydrogenation conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminium hydride, hydrogen in the presence of palladium.

  • Substituting Agents: : Alkyl halides, aryl halides under conditions like SNAr (nucleophilic aromatic substitution).

Major Products Formed

  • Oxidized Products: : Hydroxyl derivatives of the original compound.

  • Reduced Products: : Dihydropyridine analogs.

  • Substituted Products: : Varied functionalized derivatives depending on the substituting reagent.

Scientific Research Applications

This compound finds utility across diverse scientific fields:

  • Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Investigated for its potential bioactivity and interactions with cellular pathways.

  • Medicine: : Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

  • Industry: : Used in materials science for developing new polymers and other synthetic materials.

Mechanism of Action

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide works primarily by interacting with molecular targets in biological systems:

  • Molecular Targets: : Enzymes, particularly those involved in inflammation pathways, and receptor sites.

  • Pathways: : Modulates enzymatic activity, leading to downstream effects that can influence cellular responses like inflammation reduction.

Comparison with Similar Compounds

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide shares structural features with several other compounds:

  • Similar Compounds: : N-(2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, N-(2-(4-ethoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide.

  • Uniqueness: : The presence of the methoxy group and the specific substitution pattern on the pyridine ring grants unique reactivity and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-14-12-16(26-2)13-19(23)21(14)11-10-20-18(22)9-6-15-4-7-17(8-5-15)27(3,24)25/h4-5,7-8,12-13H,6,9-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABYPDKMGSKZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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